molecular formula C17H14ClNO3S B3491300 N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-3-carboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-3-carboxamide

Cat. No.: B3491300
M. Wt: 347.8 g/mol
InChI Key: JZNRRVPBJIKAHE-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-3-carboxamide is an organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core structure, which is a fused ring system consisting of a benzene ring and a thiophene ring. The compound also contains a carboxamide group attached to the benzothiophene ring and a 5-chloro-2,4-dimethoxyphenyl group attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2,4-dimethoxyaniline with 1-benzothiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, such as the MAPK or PI3K/Akt pathways, to induce apoptosis or inhibit inflammation.

Comparison with Similar Compounds

N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

    N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a benzothiophene ring.

    N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide: Contains a nitro group instead of a benzothiophene ring.

    N-(5-chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea: Contains an isoxazole ring instead of a benzothiophene ring.

The uniqueness of this compound lies in its benzothiophene core structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-21-14-8-15(22-2)13(7-12(14)18)19-17(20)11-9-23-16-6-4-3-5-10(11)16/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNRRVPBJIKAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CSC3=CC=CC=C32)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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